Pazinaclone

Description

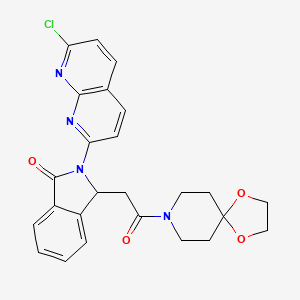

Structure

3D Structure

Properties

IUPAC Name |

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGKFACWOCLTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869388 | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103255-66-9, 147724-27-4, 147724-30-9 | |

| Record name | Pazinaclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazinaclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Pazinaclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAZINACLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Pazinaclone

Interaction with Gamma-Aminobutyric Acid Type A (GABAA) Receptors

The principal mechanism of action for Pazinaclone (B1678564) involves its interaction with the GABAA receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission throughout the central nervous system. This compound, like benzodiazepines, binds to a specific site on this receptor complex, distinct from the binding site of the endogenous ligand, GABA.

Ligand Binding Site Characterization

This compound demonstrates a high affinity for the benzodiazepine (B76468) binding site on the GABAA receptor. wikipedia.org It is important to note that the pharmacological activity of this compound is stereoselective, with the S-enantiomer being the active form that binds to this receptor. The binding of the S-enantiomer of this compound to this site is a critical first step in its mechanism of action.

GABAA Receptor Subunit Selectivity Profiles

The GABAA receptors are heteropentameric protein complexes composed of various subunit combinations, with the specific subunit composition influencing the pharmacological properties of the receptor. The differential affinity and efficacy of a ligand for various subunit combinations, particularly the alpha (α) subunits (α1, α2, α3, and α5), determines its specific clinical effects. For instance, α1-containing receptors are primarily associated with sedative effects, whereas α2- and α3-containing receptors are linked to anxiolytic actions, and α5-containing receptors are involved in cognitive processes. The specific subunit selectivity profile of this compound is a critical factor in understanding its potential therapeutic window and side-effect profile.

Preclinical Pharmacodynamic Characterization

The interaction of this compound with GABAA receptors translates into a range of observable effects on the central nervous system, which have been characterized in various animal models.

Central Nervous System Modulatory Effects in Animal Models

In preclinical studies, this compound has demonstrated a pharmacological profile that is qualitatively similar to that of classical benzodiazepines. Administration of this compound in animal models has been shown to produce a spectrum of central nervous system modulatory effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are consistent with its mechanism as a positive allosteric modulator of GABAA receptors, leading to a global reduction in neuronal excitability.

Differentiation of Functional Effects (e.g., Anxiolysis vs. Sedation) in Preclinical Models

A key aspect of the preclinical characterization of any novel anxiolytic agent is the differentiation between its desired anxiolytic effects and its potential for sedation. This is often assessed using a variety of behavioral pharmacology models. For instance, the anxiolytic properties of a compound can be evaluated in tests such as the elevated plus-maze or the Vogel conflict test, where an increase in behaviors suppressed by fear or punishment is indicative of an anxiolytic effect. Sedative effects, on the other hand, are typically measured by observing a decrease in spontaneous locomotor activity.

Comparative Pharmacodynamics with Reference GABA-A Receptor Ligands

This compound, a member of the cyclopyrrolone class of compounds, shares its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, with other cyclopyrrolones like zopiclone (B121070), eszopiclone (B1671324), and suriclone (B1681791). wikipedia.org The GABA-A receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating inhibitory neurotransmission throughout the central nervous system. wikipedia.org Despite sharing a common target, these ligands can display significant variations in their binding characteristics, subtype selectivity, and functional efficacy, which ultimately shapes their distinct pharmacological profiles.

This compound (DN-2327)

This compound is described as a partial agonist at the benzodiazepine site of the GABA-A receptor. This characteristic implies that it enhances the inhibitory effects of GABA, but to a lesser extent than a full agonist. This property may contribute to a pharmacological profile where anxiolytic effects are observed at doses lower than those causing sedation. It has been noted to possess greater subtype selectivity compared to many traditional benzodiazepines; however, specific quantitative data on its binding affinity (Ki) and functional efficacy at various GABA-A receptor alpha (α) subtypes (such as α1, α2, α3, and α5) are not extensively documented in publicly available scientific literature.

Notably, some research has indicated that this compound may also interact with the GABA-B receptor, where it has been shown to inhibit the binding of [3H]GABA and act as an agonist by suppressing adenylate cyclase activity. nih.gov This potential dual-receptor activity would distinguish it from other cyclopyrrolones and benzodiazepines, which are primarily known for their effects on GABA-A receptors.

Reference GABA-A Receptor Ligands

The pharmacodynamic properties of the reference cyclopyrrolones—zopiclone, eszopiclone, and suriclone—have been more thoroughly investigated.

Zopiclone : As a nonbenzodiazepine hypnotic agent, zopiclone functions as a positive allosteric modulator of the GABA-A receptor. clinpgx.org It has been demonstrated to displace [3H]-flunitrazepam from its binding site with an affinity (Ki) of approximately 28 nM. clinpgx.org Research suggests that zopiclone does not show significant selectivity between GABA-A receptor subtypes that contain different α-subunits, such as the α1-containing (often referred to as BZ1) and the α2, α3, and α5-containing (BZ2) receptors. clinpgx.org Functionally, zopiclone's modulation of the GABA-A receptor is considered distinct from that of benzodiazepines, with some studies reporting a low efficacy in enhancing muscimol-stimulated chloride ion influx. nih.gov

Eszopiclone : This compound is the (S)-enantiomer of zopiclone and is the pharmacologically active form primarily responsible for the therapeutic effects of the racemic mixture. Its binding to the GABA-A receptor is stereoselective, showing a markedly higher affinity than the (R)-enantiomer. Studies have shown that eszopiclone modulates GABA-A receptors that include γ2 and γ3 subunits with potencies in the 300–500 nM range, demonstrating comparable efficacy at both receptor configurations. nih.gov

Suriclone : Suriclone is another cyclopyrrolone that exhibits high potency at the GABA-A receptor. It has been found to inhibit the binding of [3H]flumazenil with a half-maximal inhibitory concentration (IC50) of 1.1 nM. nih.gov In contrast to zopiclone, the functional activity of suriclone more closely resembles that of classic benzodiazepines, as it has been shown to increase muscimol-stimulated chloride ion uptake. nih.gov

Comparative Analysis

A precise quantitative comparison between this compound and these reference ligands is challenging due to the limited availability of specific binding and functional data for this compound. However, a qualitative comparison can be drawn. This compound's classification as a partial agonist suggests it has a lower intrinsic efficacy than full agonists, which could result in a "ceiling effect" for its pharmacological actions. This is a significant point of differentiation from compounds that act as full agonists at the benzodiazepine site.

The reference cyclopyrrolones themselves show a degree of diversity in their functional effects. For example, the different impacts of zopiclone and suriclone on chloride channel function underscore the subtle yet important variations in how these structurally related molecules modulate the GABA-A receptor. nih.gov

Data Tables

The following tables summarize the available pharmacodynamic data for the reference ligands.

Binding Affinities of Reference GABA-A Receptor Ligands

| Compound | Ligand Displaced | Binding Affinity (Ki or IC50) | Receptor/Tissue |

|---|---|---|---|

| Zopiclone | [3H]-flunitrazepam | ~28 nM (Ki) | GABA-A Receptor |

| Suriclone | [3H]-flumazenil | 1.1 nM (IC50) | Mouse Cerebral Cortical Membranes |

Note: This table is compiled from available research. Specific binding data for this compound at GABA-A receptor subtypes is not available in the cited literature.

Functional Efficacy of Reference GABA-A Receptor Ligands

| Compound | Assay | Effect |

|---|---|---|

| Zopiclone | Muscimol-stimulated 36Cl- uptake | No effect |

| Suriclone | Muscimol-stimulated 36Cl- uptake | Increased uptake |

Note: This table highlights the differing in-vitro functional activities of zopiclone and suriclone.

Pharmacokinetic Research of Pazinaclone

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The ADME properties of pazinaclone (B1678564) in preclinical models are crucial for predicting its behavior in humans and for selecting appropriate species for further toxicological studies.

Species-Specific Disposition Profiles

Studies in various preclinical species have revealed significant differences in this compound's disposition. In rats and dogs, the (S)-enantiomer of this compound exhibited lower total clearance and volume of distribution compared to the (R)-enantiomer. Conversely, monkeys showed the opposite trend, with the (R)-enantiomer having lower clearance and distribution nih.govresearchgate.net. These variations are attributed to enantioselective protein binding, where the unbound fraction of the (R)-enantiomer was greater in rats and dogs, while the reverse was observed in monkeys nih.gov.

Plasma Concentration Profiles: Despite differences in clearance and distribution, the plasma profiles of the this compound enantiomers were often comparable across species due to these dispositional variations nih.gov.

Oral Absorption: this compound demonstrated varying oral absorption across species. Mice showed the highest plasma drug concentrations (AUC), followed by guinea pigs, hamsters, and then rats. Among rabbits, dogs, and monkeys, dogs exhibited the highest plasma concentrations, with monkeys showing lower levels. Rabbit plasma concentrations were very low nih.gov.

Table 1: Species-Specific Oral Absorption of this compound (AUC values)

| Species | AUC (ng·h/mL) | Reference |

| Mice | 90 | nih.gov |

| Guinea Pigs | 41 | nih.gov |

| Hamsters | 18 | nih.gov |

| Rats | 17 | nih.gov |

| Dogs | 1035 | nih.gov |

| Monkeys | 458 | nih.gov |

| Rabbits | Very low | nih.gov |

Metabolic Pathways and Metabolite Identification

This compound undergoes metabolism, with its active metabolite identified as M-II nih.govnih.gov. The elimination of this compound is primarily through complete conversion to this metabolite nih.gov. Both enantiomers of this compound and M-II are excreted in the urine mainly as glucuronide conjugates nih.govnih.gov.

Metabolic Clearance: While the total clearance and distribution differed between enantiomers in some species, the unbound clearance (CLu) of (S)-pazinaclone was greater than that of the (R)-enantiomer in rats and dogs. In monkeys, the CLu of each enantiomer was similar nih.gov. This suggests that enantioselectivity in this compound's kinetics largely resides in plasma binding differences rather than variations in intrinsic metabolic clearance nih.gov.

Metabolite Elimination: The terminal elimination half-lives of both S- and R-MII were similar to that of the parent compound, indicating that the elimination of these metabolites is formation rate-limited nih.govnih.gov.

Factors Influencing Oral Absorption

Several factors can influence the oral absorption of this compound, including particle size and formulation.

Particle Size: In dogs, decreasing the particle size of this compound improved its oral absorption. For instance, a particle size of 5.5 microns resulted in an AUC of 1361 ng·h/mL, compared to 822 ng·h/mL for 20.8 microns and 297 ng·h/mL for 79.3 microns nih.gov.

Polymorphs: In rats, form 2 of this compound showed more efficient oral absorption than form 1 when administered at 1000 mg/kg, with AUCs of 965 ng·h/mL for form 2 versus 489 ng·h/mL for form 1 nih.gov. However, form 1 was chosen for toxicity studies due to the poor physico-chemical properties of form 2 nih.gov.

Fed vs. Fasted State: Absorption was more extensive when this compound was administered to fed animals as a suspension nih.gov.

Table 2: Influence of Particle Size on this compound Oral Absorption in Dogs (AUC values)

| Particle Size (microns) | AUC (ng·h/mL) | Reference |

| 5.5 | 1361 | nih.gov |

| 20.8 | 822 | nih.gov |

| 79.3 | 297 | nih.gov |

Stereoselective Pharmacokinetics

This compound exhibits significant stereoselectivity in its pharmacokinetic behavior, impacting plasma concentrations and metabolic clearance.

Enantiomeric Plasma and Tissue Concentrations

In humans, after oral administration of racemic this compound, the mean steady-state AUC values for the S-isomer were approximately twofold higher than those for the R-antipode (e.g., 127 ng·mL⁻¹·h for S-isomer vs. 69 ng·mL⁻¹·h for R-isomer at an 8 mg dose) nih.govnih.gov. However, when considering unbound drug concentrations, the AUC values were similar for both enantiomers (5.71 vs. 5.73 ng·mL⁻¹·h), indicating no stereoselectivity in intrinsic metabolic clearance nih.govnih.gov.

In animals, differences in disposition led to comparable plasma profiles for the enantiomers of this compound and its metabolite M-II nih.gov. Specifically, in rats and dogs, lower clearance and distribution for (S)-pazinaclone resulted in similar plasma concentrations to the (R)-enantiomer nih.gov.

Table 3: Enantiomeric AUC Values for this compound in Humans (Steady-State, 8 mg Dose)

| Enantiomer | AUC (ng·mL⁻¹·h) | Reference |

| S-isomer | 127 | nih.govnih.gov |

| R-antipode | 69 | nih.govnih.gov |

Stereoselective Metabolic Clearance

The active metabolite, M-II, also exhibited stereoselectivity. The R:S ratio for the AUCs of M-II was 4:1, and both enantiomers of M-II were excreted as glucuronide conjugates with stereoselectivity favoring S-M-II nih.govnih.gov. In dogs, the clearances of (S)-M-II and (R)-M-II were calculated to be 0.89 L·hr⁻¹·kg⁻¹ and 7.89 L·hr⁻¹·kg⁻¹, respectively, indicating pronounced stereoselectivity in the metabolite's clearance nih.gov.

Protein Binding Stereoselectivity

Studies conducted in animals have demonstrated species-dependent patterns in this compound's protein binding. In dogs and rats, the unbound fraction of (R)-pazinaclone was found to be substantially greater than that of the (S)-enantiomer nih.govnih.gov. This differential binding leads to a higher proportion of the (R)-enantiomer being free in circulation compared to the (S)-enantiomer. For instance, in dogs, the unbound fraction of (R)-pazinaclone was reported to be almost five times greater than that of the (S)-enantiomer nih.gov. This difference in protein binding is a primary determinant of the observed stereoselectivity in this compound's pharmacokinetics, affecting its distribution and clearance without significant variations in intrinsic metabolic clearance nih.gov. In contrast, studies in monkeys revealed the reverse trend, with a greater unbound fraction for the (S)-enantiomer nih.gov.

The stereoselective protein binding of this compound has direct implications for its disposition. In species like dogs and rats, where (R)-pazinaclone has a higher unbound fraction, its clearance and volume of distribution were observed to be higher compared to the (S)-enantiomer nih.gov. Despite these differences in disposition parameters, the plasma profiles of the this compound enantiomers often appeared comparable due to the interplay of binding and clearance nih.gov.

| Species | Enantiomer | Relative Unbound Fraction | Notes |

| Dog | (R)-Pazinaclone | Higher | Unbound fraction is approximately 5-fold greater than the (S)-enantiomer nih.gov. |

| Dog | (S)-Pazinaclone | Lower | Significantly less unbound fraction compared to the (R)-enantiomer nih.gov. |

| Rat | (R)-Pazinaclone | Higher | Unbound fraction is greater than the (S)-enantiomer nih.gov. |

| Rat | (S)-Pazinaclone | Lower | Unbound fraction is less than the (R)-enantiomer nih.gov. |

| Monkey | (R)-Pazinaclone | Lower | Unbound fraction is less than the (S)-enantiomer nih.gov. |

| Monkey | (S)-Pazinaclone | Higher | Unbound fraction is greater than the (R)-enantiomer nih.gov. |

Medicinal Chemistry and Synthetic Research of Pazinaclone

Structural Design and Key Pharmacophores

Isoindolinone Core Significance in Drug Design

The isoindolinone core is a prevalent scaffold in medicinal chemistry, frequently appearing in natural products and synthetic therapeutic agents acs.orgjmchemsci.commdpi.com. This bicyclic lactam structure provides a rigid framework that can be functionalized to interact with various biological targets. Its significance in drug design stems from its ability to confer favorable pharmacokinetic properties and its versatility in accommodating diverse substituents, allowing for fine-tuning of biological activity ontosight.aichemrxiv.org. Pazinaclone (B1678564) itself features an isoindolinone moiety, which is crucial for its interaction with GABAA benzodiazepine (B76468) receptors ontosight.aibeilstein-journals.org. Research has demonstrated that modifications to the isoindolinone core, such as the introduction of methyl groups, can lead to analogs with altered or enhanced bioactivity mdpi.comexlibrisgroup.com.

Contribution of Naphthyridine Ring System

The naphthyridine ring system, a diazanaphthalene isomer, is another important heterocyclic motif found in numerous biologically active compounds ontosight.aiontosight.aimdpi.comencyclopedia.pub. Specifically, the 1,8-naphthyridine (B1210474) scaffold present in this compound is known to be a privileged structure in medicinal chemistry, capable of acting as a ligand for various receptors mdpi.com. The presence of the 7-chloro-1,8-naphthyridine unit in this compound is integral to its pharmacological profile, contributing to its affinity for benzodiazepine receptors ontosight.aiwikipedia.org. Naphthyridine derivatives have been explored for a range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities, underscoring the versatility of this scaffold ontosight.aiontosight.aiencyclopedia.pub.

Chemical Synthesis Methodologies

The synthesis of complex molecules like this compound requires sophisticated chemical strategies to ensure purity, yield, and, where applicable, stereochemical control.

Total Synthesis Routes of this compound

The synthesis of this compound has been achieved through various routes, often involving the sequential assembly of its key structural components. One reported synthetic pathway begins with the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride (B1165640) to form a phthalimide. This intermediate undergoes selective reduction to an aldehyde, followed by a Wittig reaction and subsequent activation of a carboxylic acid. The final step involves reaction with 1,4-dioxa-8-azaspiro[4.5]decane to yield this compound wikipedia.org. Other methods have explored multicomponent reactions, such as Rh(III) catalyzed relay catalysis, which allows for the direct synthesis of isoindolinones, including this compound, from readily available aldehydes, olefins, and amines in a one-pot process acs.orgacs.org.

Development of Enantioselective Synthesis Strategies

Given that the stereochemistry of drug molecules can significantly impact their pharmacological activity, the development of enantioselective synthesis strategies for compounds like this compound is of considerable interest beilstein-journals.orgmdpi.comdntb.gov.uanih.govnih.govbeilstein-journals.org. Research has focused on creating chiral variants, such as (S)-pazinaclone, which may exhibit distinct therapeutic profiles nih.gov. Methods employing chiral phase-transfer catalysts (CPTCs) have been developed for the enantioselective synthesis of 3-substituted isoindolinones, a class to which this compound belongs beilstein-journals.orgrsc.org. Furthermore, advances in organocatalysis and transition metal catalysis have led to novel approaches, including cobalt-catalyzed C–H carbonylation, which can yield chiral isoindolinones with high enantioselectivities, demonstrating potential for the synthesis of biologically active compounds like (S)-pazinaclone thieme-connect.com. The synthesis of 3-methylated analogs of this compound has also been achieved using both racemic and asymmetric methods, highlighting the ongoing efforts to explore structure-activity relationships through enantioselective synthesis mdpi.comexlibrisgroup.comdntb.gov.ua.

Synthetic Approaches for Structural Analogues

Research into this compound and its analogues has explored various synthetic methodologies to create novel compounds with potentially improved pharmacological profiles. A significant area of investigation involves the synthesis of 3-methylated analogues of this compound and related isoindolinones, such as (S)-PD172938. These efforts aim to introduce structural modifications that can enhance bioactivity or alter receptor interactions.

Other synthetic strategies have involved palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig reaction, for the arylation of lactams, enabling the construction of complex isoindolinone structures mdpi.com. For instance, the synthesis of a 3-methylated analogue of a hypnotic sedative drug was achieved through a ligand-less cross-coupling reaction based on copper(I)-catalyzed arylation of amides mdpi.com. These synthetic advancements are crucial for medicinal chemistry, as they allow for the rational design and synthesis of new compounds with tailored properties mdpi.comnih.govdntb.gov.ua.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a molecule affect its biological activity. For this compound, SAR investigations have primarily focused on its interaction with GABAA receptors, particularly how alterations in its structure influence receptor affinity and efficacy.

Influence of Substituent Modifications on GABAA Receptor Affinity and Efficacy

Modifications to the this compound scaffold have been explored to understand their impact on GABAA receptor modulation. The introduction of a methyl group at the 3-position of the isoindolinone ring, for example, is considered a useful structural modification in the rational design of more effective bioactive compounds mdpi.comnih.govdntb.gov.ua. While specific data on this compound's substituent effects on affinity and efficacy are detailed in various studies, general trends in GABAA receptor ligand design highlight the importance of specific structural features. For instance, in other classes of GABAA receptor modulators, such as piperine (B192125) derivatives, modifications at the amide group, specifically the installation of noncyclic substituents with 3–4 carbons each, have improved both efficacy and potency acs.org. Similarly, for other GABAA receptor ligands, hydroxylation or methoxylation at specific positions on aromatic rings can lead to increased receptor affinity mdpi.com.

The development of subtype-selective modulators for GABAA receptors is a key goal in medicinal chemistry. Non-selective benzodiazepine agonists, like diazepam, enhance GABAergic inhibition but are associated with sedation and potential for abuse. Partial agonists, such as this compound, bretazenil, and abecarnil, were developed to offer an improved preclinical profile with a larger window between anxiolytic and sedative doses and lower dependence liabilities nih.gov. Research has indicated that α1-containing GABAA receptors are involved in sedation, while α2- and/or α3-containing receptors are associated with anxiolysis. Therefore, compounds selectively modulating α2/α3 subtypes without affecting α1 subtypes could offer non-sedating anxiolytic effects nih.govresearchgate.net.

Correlations between Stereochemistry and Biological Activity

Stereochemistry plays a critical role in the biological activity of many drugs, including this compound. Enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties researchgate.netnih.gov. For this compound, studies have investigated the stereoselective pharmacokinetics of its enantiomers and an active metabolite (MII) nih.gov. It was found that only the S-enantiomers of this compound and MII bind to the benzodiazepine receptor nih.gov.

Pharmacokinetic studies revealed that while the terminal elimination half-lives of the S- and R-enantiomers of this compound were similar, the mean steady-state AUC (area under the curve) was twofold higher for the S-isomer than for its antipode nih.gov. This suggests that the S-enantiomer has greater systemic exposure. The R:S ratio for the AUCs of the active metabolite MII was found to be 4:1, indicating a different stereoselective disposition for the metabolite nih.gov. These findings underscore the importance of stereochemistry, as the differential pharmacokinetics and the selective binding of the S-enantiomer to the receptor imply that the S-enantiomer is primarily responsible for the drug's pharmacological effects researchgate.netnih.govnih.gov.

The development of asymmetric synthetic routes to produce enantioenriched analogues, such as the 3-methylated analogue of (S)-PD172938, is driven by the understanding that stereochemistry is crucial for optimizing drug efficacy and safety mdpi.comnih.govdntb.gov.uaresearchgate.netmdpi.com.

Advanced Methodological Approaches and Research Perspectives

In Vitro Pharmacological Techniques

In vitro methodologies are foundational for dissecting the molecular interactions of Pazinaclone (B1678564) with its primary targets, the GABAA receptors. These techniques allow for precise characterization of binding affinities, receptor subtype selectivity, and functional modulatory effects.

Radioligand binding assays are indispensable tools for quantifying the affinity and selectivity of compounds like this compound for specific receptor sites nih.govpharmgkb.org. This compound is known to possess high affinity for benzodiazepine (B76468) receptors wikipedia.orgresearchgate.netnih.gov. These assays typically involve incubating receptor preparations (e.g., brain membranes or cell lines expressing specific GABAA receptor subtypes) with a radiolabeled ligand. The ability of this compound to displace this radioligand provides a measure of its binding affinity. Saturation binding assays help determine the receptor density and dissociation constant (Kd), while competition binding assays, using known ligands, are employed to calculate the inhibition constant (Ki) of this compound against various GABAA receptor subtypes nih.govpharmgkb.orgnih.govutu.fi. Such studies are critical for understanding the precise molecular interactions and potential for subtype-selective modulation offered by this compound, differentiating it from less selective benzodiazepines wikipedia.org.

Electrophysiological techniques, such as patch-clamp recordings, are vital for assessing the functional consequences of this compound's interaction with GABAA receptors mdpi.comresearchgate.netnih.govnih.gov. These methods allow researchers to measure GABAA receptor-mediated currents (e.g., GABA-evoked currents or miniature/spontaneous inhibitory postsynaptic currents) in response to ligand application or neuronal stimulation. By applying this compound in conjunction with GABA or other agonists, researchers can determine its efficacy as a partial agonist, its potency (e.g., EC50 values), and its effects on receptor desensitization or channel gating mdpi.comresearchgate.net. These studies, often conducted in cell lines expressing specific GABAA receptor subunit combinations or in brain slices, provide direct evidence of this compound's mechanism of action, such as potentiating GABAergic inhibition wikipedia.orgmdpi.comresearchgate.net.

In Vivo Preclinical Experimental Paradigms

Translating in vitro findings to a physiological context requires in vivo preclinical studies. These paradigms are designed to evaluate the behavioral and neurophysiological effects of this compound in animal models, providing insights into its potential therapeutic actions and underlying neural mechanisms.

Animal models are extensively used to assess the anxiolytic and sedative properties of compounds like this compound universiteitleiden.nlnih.gov. Established models, such as the elevated plus maze, open field test, and light-dark box, are employed to evaluate anxiety-like behaviors. Sedation is typically assessed through measures like motor activity reduction or loss of righting reflex. While direct preclinical behavioral data for this compound is not extensively detailed in the provided snippets, human volunteer studies have compared its behavioral effects to alprazolam, noting dose-related effects on sedation and performance measures researchgate.netnih.gov. Preclinical absorption studies in various animal species, such as rats, mice, and dogs, have been conducted to inform toxicity studies, providing pharmacokinetic data that underpins the design of in vivo experiments nih.gov.

Table 1: this compound Plasma Concentration (AUC) in Animal Models

| Animal Species | AUC (ng·h/ml) | Notes | Source |

| Mouse | 90 | 5 mg/kg oral dose | nih.gov |

| Guinea Pig | 41 | 5 mg/kg oral dose | nih.gov |

| Hamster | 18 | 5 mg/kg oral dose | nih.gov |

| Rat | 17 | 5 mg/kg oral dose | nih.gov |

| Dog | 1035 | nih.gov | |

| Monkey | 458 | nih.gov | |

| Rat (Form 1) | 489 | < 5 microns particle size, 1000 mg/kg oral | nih.gov |

| Rat (Form 2) | 965 | < 5 microns particle size, 1000 mg/kg oral | nih.gov |

| Dog (5.5 µm) | 1361 | Particle size | nih.gov |

| Dog (20.8 µm) | 822 | Particle size | nih.gov |

| Dog (79.3 µm) | 297 | Particle size | nih.gov |

Identifying reliable neurophysiological biomarkers is crucial for quantitatively assessing the effects of GABAA receptor modulators in vivo. Electroencephalography (EEG) is a key technique in this regard, as changes in EEG patterns are known to correlate with distinct behavioral effects of drugs acting on the central nervous system insidescientific.com. For instance, benzodiazepines induce specific EEG changes in rodents and humans that are proposed as quantitative biomarkers for GABAA receptor modulation, with central EEG beta activity linked to anxiolysis and occipital EEG delta activity to sedation insidescientific.com. While specific neurophysiological biomarkers for this compound are not detailed in the provided snippets, research in this area would involve correlating EEG spectral power changes with behavioral outcomes in animal models treated with this compound to establish such biomarkers. This approach, particularly using translational models like non-human primates, can provide valuable insights into dose- and topography-dependent effects insidescientific.com.

Computational Chemistry and Bioinformatics in this compound Research

Computational chemistry and bioinformatics offer powerful in silico approaches to complement experimental studies in drug discovery and development wisc.edunih.govjakemp.comresearchgate.net. These fields enable the prediction of molecular properties, the design of novel compounds, and the analysis of complex biological data.

For this compound, computational methods can be applied in several ways:

Molecular Modeling and Docking: Predicting the binding modes of this compound to various GABAA receptor subtypes can elucidate structure-activity relationships and guide the design of more selective analogs wisc.edunih.govresearchgate.net. This involves simulating the interaction of this compound with the three-dimensional structures of GABAA receptor binding sites.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can correlate chemical structure with biological activity, aiding in the optimization of this compound's pharmacological profile nih.govresearchgate.net.

Bioinformatics for Target Identification and Pathway Analysis: Analyzing large biological datasets can help identify novel targets or pathways modulated by this compound, or predict its potential off-target effects jakemp.comnih.gov. This might involve mining genomic, proteomic, or metabolomic data.

In Silico Screening: Computational libraries can be screened to identify potential new chemical entities with similar or improved properties compared to this compound wisc.eduresearchgate.net.

These computational approaches represent a significant research perspective for advancing the understanding and development of this compound and related GABAA modulators.

Compound List:

this compound (DN-2327)

Alprazolam

GABA (gamma-aminobutyric acid)

Flumazenil

Muscimol

Ro 15-4513

THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)

EBOB ([3H]4'-ethynyl-4-n-propylbicycloorthobenzoate)

Bretazenil

TPA-023

Mk-0343

SL65.1498

Zolpidem

Etomidate

Propofol

Honokiol

Trastuzumab

Estrogen Receptor alpha (ERα)

ErbB-2 (HER2)

Retigabine

Q & A

Q. What are the primary molecular targets and mechanisms of action of Pazinaclone in pharmacological studies?

this compound acts as a non-benzodiazepine partial agonist of the GABAA receptor, contributing to its anxiolytic and sedative properties . Computational studies also identify it as a potential SARS-CoV-2 Mpro protease inhibitor, with docking scores (–11.5 kcal/mol) and predicted IC50 values (0.48 µM) indicating competitive binding. Key interactions include hydrogen bonds with Gly-143 and Cys-145, van der Waals forces with His-164, and π-interactions with His-41 in the Mpro active site . Methodologically, receptor binding assays (e.g., radioligand displacement) and molecular docking (using software like AutoDock Vina) are recommended to validate these mechanisms.

Q. What experimental methodologies are recommended for synthesizing this compound and its analogs?

Scalable enantioselective syntheses of this compound derivatives involve palladium-catalyzed cross-coupling reactions and chiral resolution techniques to ensure stereochemical purity . For novel analogs (e.g., 3-methylated isoindolinones), stepwise optimization of reaction conditions (temperature, solvent polarity) and characterization via NMR, HPLC, and X-ray crystallography are critical. Evidence-based protocols from primary literature should be prioritized to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design virtual screening studies to identify this compound derivatives with enhanced protease inhibition?

Methodological framework:

- Ligand preparation : Generate 3D structures of this compound analogs using tools like Open Babel, accounting for tautomeric states and protonation.

- Target selection : Use crystal structures of SARS-CoV-2 Mpro (PDB ID 6LU7) for docking.

- Scoring metrics : Prioritize compounds with docking scores ≤–10 kcal/mol and predicted IC50 <1 µM.

- Interaction analysis : Validate binding modes through molecular dynamics simulations (e.g., GROMACS) to assess stability of key residues (e.g., Glu-166, His-41) .

- SAR development : Introduce substituents on the naphthyridine group to enhance π-stacking or hydrogen bonding, guided by free energy calculations (MM-PBSA/GBSA) .

Q. What strategies are effective in resolving contradictory data regarding this compound’s efficacy across different experimental models?

Q. What criteria should guide the inclusion of this compound-related data in primary research manuscripts?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Main text : Include ≤5 synthetic protocols or dose-response curves; reference prior synthesis methods for known intermediates .

- Supporting information : Provide raw docking scores, NMR spectra, and crystallographic data (CIF files) with descriptive filenames (e.g., Pazinaclone_Mpro_docking.log) .

- Reproducibility checklist : Document solvent purity, enzyme batch numbers, and statistical software versions .

Ethical & Theoretical Considerations

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s dual mechanisms?

- Feasible : Ensure access to recombinant Mpro and GABAA receptor-expressing cell lines.

- Novel : Investigate unexplored off-target effects (e.g., serotonin receptors) via proteome-wide docking.

- Ethical : Adhere to ARRIVE guidelines for animal studies when testing anxiolytic efficacy .

- Relevant : Align with global health priorities (e.g., antiviral drug repurposing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.